molecular formula C7H7BrClNO3S B13318517 2-Bromo-5-chloro-4-methoxybenzene-1-sulfonamide

2-Bromo-5-chloro-4-methoxybenzene-1-sulfonamide

Cat. No.: B13318517
M. Wt: 300.56 g/mol
InChI Key: JPHAMEQMNXRCRZ-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C7H7BrClNO3S It is a derivative of benzene, substituted with bromine, chlorine, methoxy, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Nitration: Introduction of a nitro group to the benzene ring.

    Hydrolysis: Conversion of the nitro group to an amino group.

    Bromination: Introduction of a bromine atom to the benzene ring.

    Chlorination: Introduction of a chlorine atom to the benzene ring.

    Methoxylation: Introduction of a methoxy group to the benzene ring.

    Sulfonamidation: Introduction of a sulfonamide group to the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine, chlorine, and methoxy groups can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-5-chloro-4-methoxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The bromine and chlorine atoms may also contribute to the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-chloro-4-methoxybenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H7BrClNO3S

Molecular Weight

300.56 g/mol

IUPAC Name

2-bromo-5-chloro-4-methoxybenzenesulfonamide

InChI

InChI=1S/C7H7BrClNO3S/c1-13-6-2-4(8)7(3-5(6)9)14(10,11)12/h2-3H,1H3,(H2,10,11,12)

InChI Key

JPHAMEQMNXRCRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)N)Br

Origin of Product

United States

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